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Abstract
Tomopenem (formerly CS-023) emerged from the research laboratories of Daiichi Sankyo as a

promising novel 1β-methylcarbapenem antibiotic. Exhibiting a broad spectrum of activity, most

notably against challenging Gram-positive and Gram-negative pathogens such as methicillin-

resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, Tomopenem
garnered significant interest within the scientific community. This technical guide provides an in-

depth exploration of the discovery, development, and eventual discontinuation of Tomopenem.

It consolidates preclinical and clinical data, details key experimental methodologies, and

visualizes the underlying mechanisms of action and resistance. The document is intended for

researchers, scientists, and professionals in the field of drug development seeking a

comprehensive understanding of this once-promising antibiotic candidate.

Introduction
The carbapenems are a class of β-lactam antibiotics renowned for their broad spectrum of

bactericidal activity and their stability against many β-lactamases. Tomopenem (CS-023) was

developed by Daiichi Sankyo as a next-generation parenteral carbapenem with the aim of

addressing the growing threat of antimicrobial resistance.[1] Its chemical structure, a 1β-

methylcarbapenem with a unique guanidine-pyrrolidine side chain, was designed to confer

potent activity against a wide array of clinically significant bacteria, including strains resistant to

other antibiotics.[2] A key feature of Tomopenem was its enhanced activity against MRSA, a

pathogen not effectively targeted by previously available carbapenems.[3] This, combined with

its potent anti-pseudomonal activity, positioned Tomopenem as a potential first-line agent for
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severe nosocomial infections. Despite its promising preclinical and early clinical profile, the

development of Tomopenem was ultimately discontinued. This guide will delve into the

scientific journey of Tomopenem, from its synthesis to its clinical evaluation.

Discovery and Chemical Synthesis
Tomopenem, with the chemical formula C23H35N7O6S, was synthesized at Sankyo Research

Laboratories in Tokyo, Japan.[1] While the specific patented synthesis pathway for

Tomopenem (CS-023) is not detailed in readily available literature, the general approach to

synthesizing 1β-methylcarbapenems with pyrrolidine-based side chains involves a multi-step

process. These syntheses often focus on the stereoselective construction of the carbapenem

core and the subsequent attachment of the complex side chain at the C-2 position, which is

crucial for its antibacterial spectrum and stability.[4][5][6] The development of Tomopenem was

part of a broader research program aimed at creating carbapenems with improved properties,

including a longer half-life and enhanced stability against renal dehydropeptidase-I (DHP-I).[5]

The lead optimization process for Tomopenem likely involved the synthesis and evaluation of

numerous analogs to identify a candidate with the optimal balance of potent antibacterial

activity, a favorable pharmacokinetic profile, and stability. Structure-activity relationship (SAR)

studies on related 2-(pyrrolidin-4-ylthio)-1β-methylcarbapenems have shown that modifications

to the pyrrolidine side chain significantly impact both antibacterial potency and DHP-I stability.

[6][7] The selection of the specific guanidinoacetylamino-pyrrolidine side chain in Tomopenem
was a key outcome of this optimization process, conferring its unique anti-MRSA activity.

Mechanism of Action
Like all β-lactam antibiotics, the primary mechanism of action of Tomopenem is the inhibition

of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation

of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the

final steps of peptidoglycan synthesis.[4] The inhibition of PBP-mediated transpeptidation leads

to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Tomopenem demonstrated a high affinity for the essential PBPs of various pathogens. In

Escherichia coli, it showed the highest affinity for PBP 2, while in Pseudomonas aeruginosa, it

had a strong affinity for both PBP 2 and PBP 3.[4][5] This dual targeting in P. aeruginosa is

believed to contribute to its potent activity against this often-difficult-to-treat pathogen.
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The most notable feature of Tomopenem's mechanism of action was its potent activity against

MRSA. This is attributed to its significantly higher affinity for PBP2a, the modified PBP in MRSA

that has a low affinity for most β-lactam antibiotics.[3][8] The 50% inhibitory concentrations

(IC50s) of Tomopenem for PBP2a were found to be more than 25-fold lower than that of

imipenem and more than 15-fold lower than that of meropenem, correlating with its superior

anti-MRSA activity.[3]

Bacterial Cell

Tomopenem

PBP2a (in MRSA)
Low affinity for other β-lactams

Binds with high affinity

Cross-linked
Peptidoglycan (Cell Wall)

Inhibits
transpeptidation

Peptidoglycan
Precursors

Cell Lysis

Weakened cell wall leads to

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.daiichisankyo.com/files/investors/library/annual_report/index/pdf/annualreport2010ENG.pdf
https://pubmed.ncbi.nlm.nih.gov/18519723/
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.daiichisankyo.com/files/investors/library/annual_report/index/pdf/annualreport2010ENG.pdf
https://www.benchchem.com/product/b1683202?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Tomopenem against MRSA.

Preclinical Development
In Vitro Activity
Tomopenem demonstrated a broad and potent spectrum of in vitro activity against a wide

range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][9] Its

activity was often comparable or superior to that of other carbapenems like imipenem and

meropenem.

Table 1: In Vitro Activity of Tomopenem (MIC90 in µg/mL) against Various Bacterial Isolates

Organism Tomopenem Imipenem Meropenem

Methicillin-resistant S.

aureus (MRSA)
8 >32 >32

Pseudomonas

aeruginosa
4 16 16

Anaerobic bacteria 0.06 - 4 - -

Extended-spectrum β-

lactamase (ESBL)-

producing E. coli

Potent activity - -

(Data compiled from

multiple sources[1][9])

Tomopenem also showed potent activity against P. aeruginosa strains with various resistance

mechanisms, including overproduction of AmpC β-lactamase, overexpression of efflux pumps

(MexAB-OprM, MexCD-OprJ, and MexEF-OprN), and deficiency in the OprD porin.[8] The

increases in the MIC of Tomopenem against these resistant mutants were generally within a

fourfold range, suggesting a degree of resilience to these common resistance mechanisms.[8]

In Vivo Efficacy
The in vivo efficacy of Tomopenem was evaluated in several murine infection models, which

consistently demonstrated its potent antibacterial effects.
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In a neutropenic murine thigh infection model, Tomopenem was effective against both P.

aeruginosa and MRSA.[10][11] The key pharmacodynamic parameter correlated with efficacy

was the percentage of the dosing interval that the free drug concentration remained above the

minimum inhibitory concentration (%fT>MIC).[10][11]

Table 2: Pharmacodynamic Targets of Tomopenem in Murine Thigh Infection Model

Pathogen Efficacy Endpoint Required %fT>MIC

P. aeruginosa Static effect 29

1-log kill 39

2-log kill 51

MRSA Static effect 27

1-log kill 35

2-log kill 47

(Data from Sugihara et al.[11])

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, Tomopenem
(100 mg/kg, twice daily) significantly reduced the number of viable bacteria in the lungs

compared to the control group.[12] The bacterial count in the lungs of Tomopenem-treated

mice was 2.91 ± 0.87 log10 CFU/lung, compared to 4.21 ± 1.28 log10 CFU/lung in the saline-

treated control group.[12]

Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in several animal species. The plasma

elimination half-life of Tomopenem was 0.16 hours in rats, 0.75 hours in dogs, and 1.4 hours in

monkeys. The volume of distribution was relatively consistent across species, ranging from 172

to 259 ml/kg.[13] A major metabolite, R-131624, with an open β-lactam ring and no

pharmacological activity, was identified in plasma and urine.[13]

Clinical Development
Phase I Studies
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Phase I clinical trials in healthy male volunteers demonstrated that Tomopenem was generally

well-tolerated. Following a 700 mg intravenous infusion, the plasma concentration of

Tomopenem decreased with a half-life of approximately 1.7 hours.[11] The total clearance was

8.12 L/h, and the volume of distribution was 17.2 liters.[11] Approximately 59.4% of the

administered dose was excreted unchanged in the urine.[11]

Phase II Studies
Tomopenem advanced to Phase II clinical trials for the treatment of complicated skin and skin

structure infections (cSSSI).[3] These trials were conducted in the United States and the

European Union, evaluating doses of 750 mg and 1500 mg administered three times a day.[3]

While detailed results from these studies are not widely published, they were designed to

assess the efficacy and safety of Tomopenem in a clinical setting.

Discontinuation of Development
Despite the promising preclinical and early clinical data, the development of Tomopenem was

discontinued. The specific reasons for this decision have not been publicly disclosed by Daiichi

Sankyo. A review of the company's annual reports from the mid to late 2000s does not provide

a specific rationale for the termination of the Tomopenem program, although shifts in R&D

focus, such as an increased emphasis on oncology, are noted.[3][14]

Experimental Protocols
Broth Microdilution for MIC Determination
The in vitro susceptibility of bacterial isolates to Tomopenem was primarily determined using

the broth microdilution method.

Protocol:

Preparation of Antibiotic Solutions: A stock solution of Tomopenem is prepared and serially

diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to

achieve a range of concentrations.

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar

plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is
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then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming

units (CFU)/mL in each well.

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the

microtiter plate containing the diluted antibiotic. The plate is then incubated at 35°C for 16-20

hours.

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tomopenem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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